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Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing

the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its

derivatives are essential for the synthesis of nucleotides and certain amino acids, making

DHFR a critical target for various therapeutic agents, including anticancer and antimicrobial

drugs. Understanding the kinetic differences of DHFR across various species is paramount for

the development of selective inhibitors. This guide provides a comparative analysis of the

kinetic properties of DHFR from Homo sapiens (human), Escherichia coli, Staphylococcus

aureus, and Pneumocystis jirovecii.

Comparative Kinetic Parameters of DHFR
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are

fundamental to understanding enzyme function. The Km value represents the substrate

concentration at which the reaction rate is half of the maximum, indicating the affinity of the

enzyme for its substrate. A lower Km suggests a higher affinity. The kcat, or turnover number,

represents the number of substrate molecules converted to product per enzyme molecule per

unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the

enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for DHFR from the selected species. It

is important to note that these values can vary depending on experimental conditions such as

pH, temperature, and buffer composition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1670598?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Enzyme
Km (DHF)
[μM]

Km
(NADPH)
[μM]

kcat [s-1]

Catalytic
Efficiency
(kcat/Km
DHF) [μM-
1s-1]

Homo

sapiens
hDHFR ~0.22 - 0.29 ~1.9 - 50 ~6.4 - 14.03 ~29.1 - 48.4

Escherichia

coli
DHFR ~0.7 - 1.0 ~0.7 - 4.8 ~11 - 12 ~11 - 17.1

Staphylococc

us aureus

DfrB (wild-

type)
~13.35 - ~13.4 ~1.0

Pneumocysti

s jirovecii
pjDHFR ~2.7 - 3.5 ~14.0 ~26 - 36 ~7.4 - 13.3

Note: The kinetic values presented are derived from multiple sources and represent a range of

reported values to account for variations in experimental conditions. For S. aureus, the data

corresponds to the wild-type chromosomal DHFR (DfrB), as various plasmid-encoded resistant

forms exist with different kinetic properties.[1][2][3][4][5]

DHFR Catalytic Cycle
The catalytic cycle of DHFR involves a series of ordered steps, beginning with the binding of

the cofactor NADPH, followed by the substrate DHF. This forms a ternary complex where the

hydride transfer from NADPH to DHF occurs, producing THF and NADP+. The release of the

products is considered the rate-limiting step in the overall reaction.[1][6]
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Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Experimental Protocol for DHFR Kinetic Assay
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This protocol outlines a general method for determining the kinetic parameters of DHFR using

a spectrophotometric assay. The assay monitors the decrease in absorbance at 340 nm, which

corresponds to the oxidation of NADPH to NADP+.[7][8][9]

Materials:

Purified DHFR enzyme

Dihydrofolate (DHF) solution

NADPH solution

Assay Buffer (e.g., 50 mM MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine,

100 mM NaCl, pH 7.65)[10]

Spectrophotometer capable of kinetic measurements at 340 nm

Cuvettes or 96-well microplate

Procedure:

Reagent Preparation:

Prepare stock solutions of DHF and NADPH in the assay buffer. The exact concentrations

should be determined based on the expected Km values. It is recommended to prepare a

range of concentrations to determine the initial velocity at varying substrate

concentrations.

The concentration of DHF and NADPH can be determined spectrophotometrically using

their respective extinction coefficients (ε282 = 28,000 M-1cm-1 for DHF and ε340 = 6,220

M-1cm-1 for NADPH).[11]

Dilute the purified DHFR enzyme in assay buffer to a suitable concentration. The optimal

enzyme concentration should be determined empirically to ensure a linear reaction rate for

the duration of the assay.

Assay Setup:
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Set the spectrophotometer to read absorbance at 340 nm and maintain a constant

temperature (e.g., 25°C or 37°C).

To a cuvette or well of a microplate, add the assay buffer, NADPH solution, and the DHFR

enzyme solution.

To determine the Km for DHF, the concentration of NADPH should be kept at a saturating

level (typically 5-10 times the Km for NADPH).

To determine the Km for NADPH, the concentration of DHF should be kept at a saturating

level.

Initiation and Measurement:

Initiate the reaction by adding the DHF solution to the mixture.

Immediately start monitoring the decrease in absorbance at 340 nm over a set period

(e.g., 1-5 minutes). The reading interval should be frequent enough to obtain a sufficient

number of data points to determine the initial velocity.

Data Analysis:

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (ΔA = εbc), where ε for NADPH at 340 nm is 6.22 mM-

1cm-1.

Plot the initial velocities against the varying substrate concentrations.

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation

using a non-linear regression software.

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total

enzyme concentration.

Experimental Workflow
The following diagram illustrates the general workflow for a DHFR kinetic assay.
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Caption: General workflow for a DHFR kinetic assay.

This comparative guide provides a foundational understanding of the kinetic differences in

DHFR from various species, which is essential for the rational design of species-specific
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inhibitors. The provided experimental protocol offers a starting point for researchers to conduct

their own kinetic characterization of DHFR enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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